2-ME is a versatile solvent due to its miscibility with water and various organic solvents, making it valuable in select research applications. For instance, 2-ME serves as a solvent for the ninhydrin color reagent, a crucial tool in amino acid detection and protein analysis [].
Limited research explores the use of 2-ME in specific organic synthesis reactions. Studies have investigated its application in the preparation of Vaska's complex, a ruthenium complex with potential applications in catalysis []. Additionally, research suggests its potential use in the synthesis of biologically active compounds like 2-aminothiazoles and Rho-associated kinase inhibitors [].
Significant research focuses on understanding the potential health hazards associated with 2-ME exposure, particularly in occupational settings. Studies investigate its effects on various organs and systems, including the nervous system, blood, and reproductive system []. The National Toxicology Program (NTP) has conducted studies to assess its potential carcinogenicity [].
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the molecular formula C₃H₈O₂. It is a clear, colorless liquid characterized by a mild ether-like odor. Classified as a glycol ether, 2-methoxyethanol is notable for its ability to dissolve a wide range of chemical compounds and its miscibility with both water and organic solvents. This compound is primarily used as a solvent in various applications, including varnishes, dyes, resins, and cleaning products. It is also utilized as an additive in de-icing solutions for aircraft .
2-Methoxyethanol is a hazardous material and should be handled with care. Here are some key safety concerns:
The chemical behavior of 2-methoxyethanol includes several significant reactions:
2-Methoxyethanol exhibits several biological effects, particularly concerning toxicity:
The synthesis of 2-methoxyethanol can be achieved through several methods:
Research on the interactions of 2-methoxyethanol with biological systems indicates potential hazards:
Several compounds share structural similarities with 2-methoxyethanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylene Glycol Monomethyl Ether | C₄H₁₀O₂ | Used primarily as an industrial solvent; less toxic than 2-methoxyethanol. |
Ethylene Glycol | C₂H₆O₂ | A common antifreeze agent; more hydrophilic than 2-methoxyethanol. |
Propylene Glycol | C₃H₈O₂ | Generally recognized as safe; used in food applications unlike 2-methoxyethanol. |
Dimethyl Sulfoxide | C₂H₆OS | Known for its ability to penetrate biological membranes; distinct from glycol ethers. |
Each of these compounds has unique properties that differentiate them from 2-methoxyethanol. For example, while both ethylene glycol monomethyl ether and propylene glycol are used as solvents, they possess different toxicity profiles and applications in food or pharmaceutical industries.
The synthesis begins with the base-catalyzed addition of methanol to ethylene oxide, proceeding via an SN2 mechanism. Under controlled temperatures (40–60°C) and pressures (1–3 bar), methanol attacks the less sterically hindered carbon of ethylene oxide, forming 2-methoxyethanol. The reaction exhibits an exothermic profile, necessitating precise thermal management to avoid runaway conditions. Industrial implementations often employ tubular reactors with inline cooling to maintain optimal temperatures [5] [6].
Key parameters influencing yield include:
Post-synthesis, the crude product undergoes neutralization and distillation. Extractive distillation using dimethylformamide or 1,4-butanediol effectively breaks the 2-methoxyethanol-water azeotrope, achieving dehydration efficiencies above 98% [3].
Ethylene glycol monomethyl ether acetate (EGMEA), a key derivative, is synthesized via esterification of 2-methoxyethanol with acetic acid or transesterification with acetyl chloride. The reaction follows acid-catalyzed Fischer esterification mechanics:
$$ \text{CH}3\text{OCH}2\text{CH}2\text{OH} + \text{CH}3\text{COOH} \rightleftharpoons \text{CH}3\text{OCH}2\text{CH}2\text{OCOCH}3 + \text{H}_2\text{O} $$
Sulfuric acid (1–3 mol%) or p-toluenesulfonic acid catalysts facilitate conversions exceeding 85% at reflux temperatures (110–120°C). Recent innovations employ solid acid catalysts like Amberlyst-15 to simplify product separation and reduce corrosion risks [8].
KF/NaAlO₂ heterogenous catalysts demonstrate exceptional activity in transesterifying dimethyl carbonate with 2-methoxyethanol to produce EGMEA derivatives. At 80–100°C, these catalysts achieve 92% selectivity toward the target ester by minimizing side reactions. The strong basicity of KF activates the carbonyl group, while NaAlO₂’s mesoporous structure enhances reactant adsorption [8].
Cu/ZrO₂ catalysts enable one-pot hydrogenation of dimethyl oxalate to 2-methoxyethanol with 68% yield, bypassing intermediate glycolaldehyde steps. The catalyst’s efficacy stems from balanced acid sites (ZrO₂) and metallic copper domains, which synergistically promote C=O bond hydrogenation and C-O coupling. Optimal performance occurs at 200°C and 40 bar H₂, with a space velocity of 0.5 h⁻¹ [2].
Table 1: Comparative Performance of Catalytic Systems
Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Cu/ZrO₂ | Dimethyl oxalate hydrogenation | 200 | 68 | 89 |
KF/NaAlO₂ | Transesterification | 90 | 85 | 92 |
The Cu/ZrO₂-mediated hydrogenation route reduces production costs by 22% compared to conventional ethylene oxide methods, primarily through lower energy inputs (ΔT = 150°C vs. 200°C) and higher atom economy (78% vs. 65%) [2] [4]. Sustainability assessments highlight the benefits of recycling methanol solvents and implementing closed-loop distillation systems, which cut wastewater generation by 40%. Lifecycle analyses favor bio-derived ethylene oxide pathways, though current scalability challenges limit adoption [4] [7].
The unimolecular thermal degradation of 2-methoxyethanol has been extensively studied using advanced computational chemistry methods. Abdel-Rahman and colleagues employed density functional theory with Becke's Method for Kinetics (DFT/BMK) alongside high-level ab initio methods including Complete Basis Set-Quantum Chemistry-3 (CBS-QB3) and Gaussian-3 (G3) composite methods to investigate the thermal decomposition pathways [1] [2].
The DFT/BMK method, specifically designed for kinetic calculations, provides accurate activation barriers and reaction energies for thermal decomposition processes. This functional has been demonstrated to give reliable results for bond dissociation energies and barrier heights in organic molecules. The CBS-QB3 and G3 methods represent high-level ab initio composite approaches that extrapolate to complete basis set limits while incorporating electron correlation effects through coupled cluster theory [1] [3].
These computational approaches revealed multiple decomposition pathways, with the geometries of reactants, transition states, and products optimized at the B3LYP/6-31G(d) level, followed by single-point energy calculations using the higher-level methods. Intrinsic reaction coordinate calculations confirmed the nature of transition states and connected them to the appropriate reactants and products [1].
The computational studies revealed distinct activation energy parameters for various thermal degradation pathways of 2-methoxyethanol. The 1,3-hydrogen atom transfer pathway, leading to methoxyethene formation, exhibits the lowest activation energy of 69.1 kcal/mol, making it the most kinetically favored decomposition route at room temperature [1] [2]. In contrast, simple bond fission processes require significantly higher activation energies: 84.1 kcal/mol for carbon-carbon bond breaking and 86.4 kcal/mol for carbon-oxygen bond cleavage [1].
The thermodynamic analysis reveals that while the 1,3-hydrogen atom transfer is kinetically preferred, the formation of methane and glycolaldehyde represents the most thermodynamically favored channel with a reaction energy of -55.4 kcal/mol. The methoxyethene formation pathway is moderately exothermic with a reaction energy of -12.8 kcal/mol, while carbon-carbon bond fission is slightly endothermic at 3.8 kcal/mol [1].
Bond dissociation energies calculated using these methods show that the alcoholic carbon-oxygen bond (108.1 kcal/mol) is stronger than both the carbon-hydrogen bond (96.7 kcal/mol) and the carbon-carbon bond (86.7 kcal/mol), explaining the preferential cleavage patterns observed in thermal degradation [1].
The formation of methoxyethene through 1,3-hydrogen atom transfer represents the most significant unimolecular decomposition pathway for 2-methoxyethanol. This mechanism involves the migration of a hydrogen atom from the methoxy carbon to the hydroxyl-bearing carbon, simultaneously forming a carbon-carbon double bond and eliminating water [1] [2].
The transition state for this process exhibits a six-membered ring-like geometry, where the migrating hydrogen atom bridges between the donor and acceptor carbon atoms. The intrinsic reaction coordinate analysis demonstrates that the carbon-oxygen bond cleavage (bond dissociation energy 97.9 kcal/mol) occurs more rapidly than the weaker carbon-hydrogen bond breaking (bond dissociation energy 96.7 kcal/mol), attributed to the higher frequency factor associated with the carbon-oxygen bond.
The reaction proceeds through a concerted mechanism where the carbon-hydrogen bond breaking and carbon-carbon double bond formation occur simultaneously. At the transition state, located at s = -0.2 amu^1/2 bohr on the reaction coordinate, the breaking carbon-hydrogen bond and forming oxygen-hydrogen bond curves intersect, indicating the synchronous nature of bond reorganization.
Conventional transition state theory calculations coupled with Eckart tunneling corrections reveal that this pathway dominates at temperatures below 400 K. The tunneling correction is particularly significant at low temperatures, providing a factor of 12.5 enhancement at 298 K compared to the classical rate, decreasing to a factor of 3 at 400 K.
2-Methoxyethanol plays a crucial role as both a solvent and reactant in the synthesis of Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I). The synthesis involves heating iridium chloride salts with triphenylphosphine in 2-methoxyethanol under an inert atmosphere, where the 2-methoxyethanol serves multiple functions beyond simple solvation.
The most popular synthetic method employs dimethylformamide as the primary solvent, but 2-methoxyethanol represents an alternative solvent system that can provide both carbon monoxide and hydride equivalents during the reaction. In this process, 2-methoxyethanol undergoes thermal decomposition to generate carbon monoxide, which subsequently coordinates to the iridium center to form the characteristic carbonyl ligand of Vaska's complex.
The reaction typically proceeds under nitrogen atmosphere at elevated temperatures, where the thermal decomposition of 2-methoxyethanol becomes significant. The decomposition products, particularly carbon monoxide, are directly incorporated into the final organometallic product. This dual role of 2-methoxyethanol as both solvent and CO source makes it particularly valuable in organometallic synthesis where traditional carbon monoxide sources may be inconvenient or hazardous.
The utility of 2-methoxyethanol as a source of both hydride and carbon monoxide in organometallic synthesis stems from its thermal decomposition behavior. During organometallic reactions, the alcohol acts as a hydride donor through hydrogen atom abstraction processes, while simultaneously providing carbon monoxide through various decomposition pathways.
In the synthesis of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II), 2-methoxyethanol serves as both solvent and reactant. The complex formation involves heating ruthenium trichloride with triphenylphosphine and aqueous formaldehyde in boiling 2-methoxyethanol, where the 2-methoxyethanol provides hydride equivalents that reduce the ruthenium center while also contributing carbon monoxide ligands.
The mechanism involves thermal activation of 2-methoxyethanol leading to hydrogen atom transfer and carbon-oxygen bond cleavage. The released hydride species can coordinate directly to metal centers or participate in reduction processes, while the carbon monoxide generated coordinates as a strong π-acceptor ligand. This process is particularly valuable in synthesizing mixed hydride-carbonyl complexes where precise control of ligand stoichiometry is required.
2-Methoxyethanol demonstrates remarkable utility in the synthesis of polyeuropium complexes, reacting directly with metallic europium at room temperature to form soluble organometallic species. The initial reaction produces arene-soluble [Eu(OCH₂CH₂OMe)₂]ₙ, which serves as a precursor for more complex polymetallic structures.
The mechanism of europium complex formation involves direct oxidation of metallic europium by 2-methoxyethanol, where the alcohol acts as both oxidant and ligand precursor. The 2-methoxyethoxide ligands coordinate to europium in a bidentate fashion, with both the alkoxide oxygen and the ether oxygen participating in coordination. This bidentate coordination mode stabilizes the europium(II) oxidation state and provides solubility in organic solvents.
Subsequent reactions with substituted phenols lead to the formation of tetrahedral tetrametallic complexes of the type {[Eu(μ₃-η²-OCH₂CH₂OMe)(η²-OCH₂CH₂OMe)(OC₆H₃R₂-2,6)⁻][H⁺]}₄. These structures feature bridging 2-methoxyethoxide ligands that connect multiple europium centers through alkoxide oxygen atoms, creating extended polynuclear frameworks. Each seven-coordinate europium center is surrounded by terminal and bridging bidentate alkoxide ligands, demonstrating the versatility of 2-methoxyethanol in constructing complex multinuclear architectures.
Transesterification reactions involving 2-methoxyethanol and related alcohol systems typically follow second-order kinetic behavior, particularly under conditions where both alcohol and ester concentrations are comparable. The general rate equation for these systems can be expressed as a bimolecular process where the rate depends on the concentrations of both reactive species.
The kinetic analysis reveals that transesterification reactions proceed through a nucleophilic acyl substitution mechanism, where the alcohol attacks the carbonyl carbon of the ester substrate. For systems involving 2-methoxyethanol-derived substrates, the reaction rate equation follows the form: rate = k[ester][alcohol], where k represents the second-order rate constant.
Experimental studies on esterification kinetics using alcohols structurally similar to 2-methoxyethanol demonstrate that the second-order model accurately describes the reaction over the initial stages of conversion. The model becomes particularly applicable when the reverse reaction contribution is minimal and when reactant concentrations remain relatively high.
Under specific conditions, such as high alcohol concentrations or short reaction times, the second-order model can simplify to pseudo-first-order behavior. This occurs when one reactant is present in large excess, allowing the concentration of that species to remain essentially constant throughout the reaction period.
The activation energy for transesterification reactions involving 2-methoxyethanol-like systems varies significantly depending on the specific substrate and reaction conditions. Studies on related alcohol esterification systems report activation energies ranging from 60-80 kJ/mol for acid-catalyzed processes, with the exact value depending on the alcohol structure and catalytic conditions.
For secondary alcohols structurally related to 2-methoxyethanol, the esterification rate constants can be correlated using Taft equations that account for both steric and electronic effects. The relationship between activation energy and alcohol structure follows predictable patterns based on steric hindrance around the reactive hydroxyl group.
The thermodynamic parameters for these reactions typically show positive activation enthalpy and negative activation entropy, consistent with an associative mechanism involving formation of a more ordered transition state. The activation entropy values typically range from -150 to -200 J/mol·K, reflecting the loss of translational and rotational freedom in the transition state.
Temperature dependence studies reveal non-linear Arrhenius behavior for many alcohol esterification systems, particularly at elevated temperatures where competing decomposition pathways become significant. This behavior necessitates careful analysis of kinetic data over limited temperature ranges to extract meaningful activation parameters.
The hydroxyl group in 2-methoxyethanol exhibits distinctive reactivity patterns that are influenced by both the neighboring ether functionality and the overall molecular structure. The presence of the methoxy group affects the electronic environment of the hydroxyl group, modulating its nucleophilicity and propensity for hydrogen bonding interactions.
In esterification reactions, the hydroxyl group of 2-methoxyethanol shows reactivity patterns consistent with primary alcohols, but with some modifications due to the electron-withdrawing effect of the adjacent oxygen atom. This electronic effect slightly reduces the nucleophilicity of the hydroxyl group compared to simple primary alcohols, resulting in somewhat slower esterification rates.
The hydroxyl group participates readily in hydrogen bonding interactions, which can significantly influence reaction mechanisms and transition state stability. In gas-phase reactions with hydroxyl radicals, theoretical studies reveal that hydrogen bonding in transition states can stabilize reaction intermediates and affect product branching ratios.
The reactivity order for hydroxyl groups in alcohols typically follows the pattern primary > secondary > tertiary, reflecting the influence of steric hindrance on transition state formation. For 2-methoxyethanol, the primary hydroxyl group maintains high reactivity despite the electronic perturbation from the ether functionality.
Flammable;Irritant;Health Hazard